molecular formula C16H10Cl2N2O4 B2514699 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338756-56-2

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2514699
CAS No.: 338756-56-2
M. Wt: 365.17
InChI Key: WVQJUDOJTOCZKZ-QPJJXVBHSA-N
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Description

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the nitro group can participate in redox reactions, while the furan and oxazole rings can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Properties

IUPAC Name

5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c1-9-16(20(21)22)15(24-19-9)7-4-11-3-6-14(23-11)12-5-2-10(17)8-13(12)18/h2-8H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQJUDOJTOCZKZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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